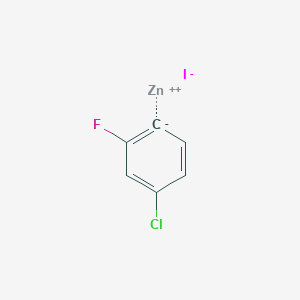

zinc;1-chloro-3-fluorobenzene-4-ide;iodide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H3ClFIZn |

|---|---|

Molecular Weight |

321.8 g/mol |

IUPAC Name |

zinc;1-chloro-3-fluorobenzene-4-ide;iodide |

InChI |

InChI=1S/C6H3ClF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |

InChI Key |

QQYNOWAJSPXXTC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=[C-]1)F)Cl.[Zn+2].[I-] |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 1 Chloro 3 Fluorophenyl Zinc Iodide Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organozinc compounds. It provides detailed information about the carbon-hydrogen framework, the electronic environment of the fluorine substituent, and the complex solution-state behavior of the reagent.

While specific spectral data for (1-Chloro-3-fluorophenyl)zinc iodide is not extensively published, its NMR characteristics can be reliably predicted based on the analysis of its precursors and related arylzinc halide compounds. The formation of the carbon-zinc bond is the most significant structural change from the 1-chloro-3-fluoro-4-iodobenzene precursor, inducing notable shifts in the NMR spectra.

¹H NMR: The protons on the aromatic ring of (1-Chloro-3-fluorophenyl)zinc iodide are expected to show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. Upon formation of the organozinc reagent from the corresponding aryl iodide, the electronic environment of the ring changes. This typically leads to shifts in the proton resonances, which can be monitored to follow the progress of the reaction. For example, in related arylzinc reagents, the formation of the C-Zn bond influences the chemical shifts of the ortho protons most significantly.

¹³C NMR: The carbon spectrum provides direct evidence of the C-Zn bond formation. The carbon atom directly bonded to zinc (C4) is expected to exhibit a significant downfield shift compared to its position in the aryl iodide precursor, a characteristic feature of ipso-carbons in organometallic compounds. acs.orgorganicchemistrydata.org The other carbon atoms in the ring also experience shifts, reflecting the altered electronic distribution. The magnitudes of the carbon-fluorine coupling constants (J-coupling) would also be affected, providing further structural information. acs.org

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is highly sensitive to changes in the molecular structure. wikipedia.org The chemical shift of the fluorine atom at the C3 position is a sensitive probe of the electronic effects of the substituents on the ring. icpms.czazom.com The formation of the C-ZnI group at the C4 position will alter the electron density at the fluorine-bearing carbon, resulting in a predictable shift in the ¹⁹F spectrum compared to the starting material. wikipedia.orgnih.gov The large chemical shift dispersion of ¹⁹F NMR is particularly useful for resolving complex mixtures and identifying different fluorine-containing species in solution. icpms.czazom.comhuji.ac.il

Table 1: Predicted NMR Chemical Shift Changes from Precursor to Product This table presents expected trends in chemical shifts based on established principles of NMR spectroscopy for organometallic compounds.

| Nucleus | Precursor (1-Chloro-3-fluoro-4-iodobenzene) | Product ((1-Chloro-3-fluorophenyl)zinc iodide) | Expected Change |

|---|---|---|---|

| ¹H (Aromatic) | ~7.0-7.5 ppm | Shifted, particularly protons ortho to C-Zn bond | Changes in chemical shift and coupling constants upon metallation. |

| ¹³C (C4-I) | ~90-100 ppm | N/A | The C-I signal is replaced by a significantly downfield C-Zn signal, often >150 ppm, due to the electropositive nature of zinc. |

| ¹³C (C4-Zn) | N/A | ~150-170 ppm | |

| ¹⁹F | Characteristic shift for fluoroaromatics | Shifted from precursor's value | Sensitive to electronic changes from C-I to C-Zn bond formation. |

Direct observation of the zinc center by ⁶⁷Zn NMR spectroscopy is exceedingly challenging. The ⁶⁷Zn isotope, which is the only NMR-active zinc nucleus, suffers from several unfavorable properties: a low natural abundance (4.1%), a small gyromagnetic ratio, and a significant nuclear quadrupole moment. These factors lead to very low sensitivity and broad spectral lines, often making detection difficult with standard NMR instruments.

Despite these difficulties, advances in high-field solid-state NMR (SSNMR) have enabled the characterization of zinc environments in various coordination complexes. researchgate.net Such studies reveal that ⁶⁷Zn chemical shifts and quadrupolar coupling constants are highly sensitive to the coordination number and geometry of the zinc center. For a solution-state species like (1-Chloro-3-fluorophenyl)zinc iodide, obtaining a ⁶⁷Zn spectrum would be a formidable task. However, if successful, it could provide unparalleled insights into the immediate coordination sphere of the zinc atom, including interactions with solvent molecules and the formation of aggregates.

Organozinc halides rarely exist as simple monomeric species (ArZnX) in solution. Instead, they are often involved in a complex and dynamic set of equilibria, famously known as the Schlenk equilibrium:

2 ArZnI ⇌ Ar₂Zn + ZnI₂

This equilibrium between the mono-aryl and di-aryl zinc species is influenced by factors such as the solvent, temperature, concentration, and the presence of coordinating salts like lithium chloride. nih.govnih.gov Computational and spectroscopic studies have shown that solvent molecules, particularly from coordinating solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), play a crucial role by coordinating to the zinc center. nih.govacs.orgchemrxiv.org This coordination affects the solubility, stability, and reactivity of the organozinc reagent. nih.gov

NMR spectroscopy is a primary tool for investigating these dynamic processes. nih.gov By analyzing spectra recorded under various conditions (e.g., variable temperature NMR), it is possible to identify the different species present at equilibrium and to study the kinetics of their interconversion. nih.gov For (1-Chloro-3-fluorophenyl)zinc iodide, such studies would reveal how the fluorine and chlorine substituents influence the position of the Schlenk equilibrium and the rates of exchange, providing a deeper understanding of its behavior in solution. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile organometallic compounds like arylzinc halides. nih.gov It allows ions to be generated directly from a solution with minimal fragmentation, making it ideal for identifying the molecular ions of species present in the reaction mixture. For a solution of (1-Chloro-3-fluorophenyl)zinc iodide, ESI-MS could be used to detect the parent ion, as well as ions corresponding to solvated species or aggregates involved in the Schlenk equilibrium. A potential challenge in the ESI-MS of zinc-containing compounds is the electrochemical deposition of zinc within the metal emitter of the mass spectrometer, which can alter ion intensities and complicate quantitative analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental composition of an ion. researchgate.netbeilstein-journals.org For (1-Chloro-3-fluorophenyl)zinc iodide, HRMS would confirm the presence of C, H, Cl, F, Zn, and I in the molecular ion, thereby verifying the identity of the product with a high degree of confidence.

In contrast to soft ionization methods, techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) are used to deliberately fragment ions to gain structural information. wikipedia.orglibretexts.org The fragmentation pattern of the (1-Chloro-3-fluorophenyl)zinc iodide molecular ion would be dictated by the relative strengths of its chemical bonds.

The most likely fragmentation pathways would involve the cleavage of the weakest bonds. Expected primary fragmentation events include:

Loss of an iodide radical (•I): Cleavage of the Zn-I bond to form the [C₆H₄Cl(F)Zn]⁺ cation.

Cleavage of the C-Zn bond: This could lead to the formation of the [C₆H₄ClF]⁺ aryl cation and a neutral ZnI fragment, or the [ZnI]⁺ cation and a neutral aryl fragment.

Loss of the entire zinc iodide moiety (•ZnI): This would also generate the [C₆H₄ClF]⁺ aryl cation.

Loss of halogens: Fragmentation of the aromatic ring itself, such as the loss of Cl or F, is also possible, typically after initial bond cleavages. researchgate.netyoutube.com

Table 2: Predicted Key Gas-Phase Fragmentation Pathways for [C₆H₄ClFZnI]⁺

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Formed | Description |

|---|---|---|---|

| [C₆H₄ClFZnI]⁺ | I• | [C₆H₄ClFZn]⁺ | Cleavage of the zinc-iodide bond. |

| [C₆H₄ClFZnI]⁺ | ZnI• | [C₆H₄ClF]⁺ | Cleavage of the carbon-zinc bond. |

| [C₆H₄ClFZnI]⁺ | C₆H₄ClF | [ZnI]⁺ | Cleavage of the carbon-zinc bond with charge retention on the metal fragment. |

| [C₆H₄ClF]⁺ | Cl• | [C₆H₄F]⁺ | Loss of chlorine from the aryl cation. |

X-ray Crystallography for Solid-State Architectures

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. For organozinc compounds, this technique reveals details about aggregation states, coordination geometries, and intermolecular interactions that govern the solid-state architecture.

In the solid state, organozinc halides (RZnX) seldom exist as discrete monomers. Instead, they exhibit a strong tendency to form aggregates, with dimeric structures being particularly common. These dimers are typically bridged by the halide atoms, resulting in a central four-membered ring. In the case of (1-Chloro-3-fluorophenyl)zinc iodide, a dimeric structure, [(1-Cl-3-F-C₆H₃)ZnI]₂, would be the anticipated fundamental aggregation state. In this arrangement, two zinc atoms are bridged by two iodine atoms, forming a planar Zn₂I₂ core.

Beyond simple dimers, arylzinc iodides can form more extended structures, such as coordination polymers. These higher-order aggregations are influenced by the nature of the aryl group and the presence of coordinating solvents or ligands. The substituents on the phenyl ring, in this case, chlorine and fluorine, can modulate the electronic and steric properties of the arylzinc iodide, which in turn can influence the propensity for higher-order aggregation.

Table 1: Representative Crystallographic Data for Analogous Arylzinc Iodide Dimers

| Parameter | Typical Value Range | Description |

| Zn-I Bond Length (bridging) | 2.60 - 2.65 Å | The distance between the zinc atom and the bridging iodine atom. materialsproject.org |

| Zn-C Bond Length | 2.00 - 2.10 Å | The distance between the zinc atom and the ipso-carbon of the phenyl ring. |

| Zn···Zn Distance | 3.50 - 3.80 Å | The non-bonding distance between the two zinc atoms in the dimer. |

| I···I Distance | 3.80 - 4.20 Å | The non-bonding distance between the two bridging iodine atoms. |

| ∠(I-Zn-I) Angle | 85 - 95° | The angle within the Zn₂I₂ core of the dimer. |

| ∠(Zn-I-Zn) Angle | 85 - 95° | The angle within the Zn₂I₂ core of the dimer. |

The zinc atom in arylzinc halides typically adopts a tetrahedral coordination geometry. In the proposed dimeric structure of (1-Chloro-3-fluorophenyl)zinc iodide, each zinc center would be coordinated to one aryl group, two bridging iodine atoms, and potentially a solvent molecule if crystallized from a coordinating solvent like THF. The presence of such a coordinating solvent can significantly impact the crystal packing.

The solid-state architecture is further stabilized by a network of non-covalent interactions. rsc.orgmdpi.com For the title compound, several types of intermolecular interactions are expected:

C-H···π Interactions: Hydrogen atoms on the aromatic ring or from solvent molecules can interact with the π-system of adjacent aryl groups.

Halogen Bonding: The iodine atom, and to a lesser extent the chlorine atom, can participate in halogen bonding with electron-rich regions of neighboring molecules.

C-H···F and C-H···Cl Hydrogen Bonds: The fluorine and chlorine substituents on the phenyl ring can act as weak hydrogen bond acceptors, forming C-H···F and C-H···Cl interactions with hydrogen atoms from adjacent molecules. nih.govacs.orgpsu.edunih.gov These interactions, although individually weak, can collectively play a significant role in determining the crystal packing. nih.govacs.orgrsc.org

Vibrational and Other Spectroscopic Techniques

Vibrational spectroscopy provides valuable information about the bonding and structure of molecules. For (1-Chloro-3-fluorophenyl)zinc iodide, techniques such as Infrared (IR) and Raman spectroscopy would reveal characteristic vibrational modes.

Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy is a powerful gas-phase technique used to obtain vibrational spectra of mass-selected ions. nih.govnih.govmdpi.comrsc.org This method is particularly well-suited for characterizing organometallic complexes that can be challenging to study by conventional techniques. mpg.deacs.orgacs.org

The process involves trapping the gaseous ions of the compound of interest in a mass spectrometer and irradiating them with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. By monitoring the fragmentation of the ions as a function of the infrared laser wavelength, a vibrational spectrum is generated. nih.gov

For the (1-Chloro-3-fluorophenyl)zinc iodide complex, IRMPD spectroscopy could provide detailed information on the vibrational frequencies of the C-Cl, C-F, and C-Zn bonds, as well as the various modes of the aromatic ring. This data would be invaluable for benchmarking theoretical calculations and for understanding how the electronic structure of the aryl ligand is perturbed upon coordination to the zinc center. The gas-phase nature of the experiment provides data free from solvent and solid-state packing effects, offering a complementary perspective to X-ray crystallography. mpg.deacs.org

Reaction Mechanisms and Synthetic Transformations of 1 Chloro 3 Fluorophenyl Zinc Iodide

Transition Metal-Catalyzed Cross-Coupling Reactions

(1-Chloro-3-fluorophenyl)zinc iodide readily participates in various cross-coupling reactions catalyzed by transition metals, most notably palladium and nickel. wikipedia.org These reactions are fundamental in modern organic synthesis for the formation of biaryl and other coupled systems. The general transformation involves the coupling of the organozinc reagent with an organic halide or triflate. organic-chemistry.org

Negishi Cross-Coupling for C-C Bond Formation

The Negishi cross-coupling reaction is a cornerstone of C-C bond formation, involving the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. This reaction is highly valued for its broad substrate scope and functional group tolerance. organic-chemistry.org

Both palladium and nickel catalysts are effective in promoting the Negishi coupling of (1-chloro-3-fluorophenyl)zinc iodide. Palladium catalysts are generally favored for their high yields and broad functional group compatibility. wikipedia.org A variety of palladium(0) species are used, often generated in situ from palladium(II) precatalysts. wikipedia.org

Nickel catalysts offer a cost-effective alternative and can exhibit unique reactivity. wikipedia.org Various nickel catalysts in both Ni(0) and Ni(II) oxidation states, such as Ni(PPh₃)₄ and Ni(acac)₂, can be employed. wikipedia.org Nickel-catalyzed reactions are often less sensitive to air and moisture, allowing for more practical benchtop setups. organic-chemistry.org The choice between palladium and nickel can also influence the reaction's selectivity and efficiency, particularly with challenging substrates. organic-chemistry.orgorganic-chemistry.org

A comparative study on the coupling of various organozinc reagents with aryl halides highlighted the efficiency of different catalyst systems. For instance, acenaphthoimidazolylidene palladium complexes have shown extremely high activity at low catalyst loadings. organic-chemistry.org

While less common than palladium and nickel, copper and cobalt catalysts have emerged as viable alternatives for certain cross-coupling reactions involving organozinc reagents. organic-chemistry.orgorganic-chemistry.org Copper-catalyzed reactions, sometimes referred to as copper-catalyzed Negishi-type couplings, can be advantageous under specific conditions and for particular substrates. organic-chemistry.org These reactions often proceed under mild conditions and can offer different selectivity profiles compared to their palladium and nickel counterparts. organic-chemistry.org

Cobalt catalysis provides a more cost-effective and environmentally friendly option. organic-chemistry.org Cobalt-catalyzed cross-couplings of alkylzinc reagents with alkyl iodides have been developed, demonstrating good functional group tolerance. nih.gov Mechanistic studies suggest the involvement of radical intermediates in some cobalt-catalyzed pathways. organic-chemistry.org

Table 1: Comparison of Catalysts for Cross-Coupling Reactions

| Catalyst Metal | Common Precursors | Key Advantages | Typical Reaction Conditions |

| Palladium | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | High yields, broad functional group tolerance, well-understood mechanisms. wikipedia.orgnih.gov | Often requires inert atmosphere, various phosphine (B1218219) ligands. nih.gov |

| Nickel | Ni(acac)₂, NiCl₂(dme) | Cost-effective, effective for challenging substrates, less sensitive to air/moisture. wikipedia.orgorganic-chemistry.orglookchem.com | Can utilize nitrogen-based ligands, sometimes at room temperature. nih.gov |

| Copper | CuI, CuCl | Mild reaction conditions, alternative selectivity. organic-chemistry.orgbeilstein-journals.org | Often requires ligands like 1,10-phenanthroline (B135089) or phosphines. organic-chemistry.orgbeilstein-journals.org |

| Cobalt | CoCl₂, CoBr₂ | Cost-effective, environmentally benign, good for specific Csp³-Csp³ couplings. organic-chemistry.orgresearchgate.net | Often requires chelating nitrogen ligands and additives. organic-chemistry.orgnih.gov |

Mechanistic Investigations: Oxidative Addition, Transmetalation, Reductive Elimination

The catalytic cycle of the Negishi coupling is generally understood to proceed through three key elementary steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) reacts with the organic halide (Ar-X), inserting into the carbon-halogen bond to form a higher-valent organometallic intermediate (e.g., Ar-Pd(II)-X). wikipedia.org The rate of this step is typically influenced by the nature of the halide (I > Br > Cl). wikipedia.org

Transmetalation: The organic group from the organozinc reagent (1-chloro-3-fluorophenyl) is transferred to the metallic center of the catalyst, displacing the halide. This step forms a diorganometallic intermediate (e.g., Ar-Pd(II)-(1-chloro-3-fluorophenyl)) and a zinc halide salt. wikipedia.org The presence of empty p-orbitals on zinc facilitates this process. nih.gov

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the catalyst, forming the desired C-C bond and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. wikipedia.org For this step to occur, the diorganometallic intermediate typically needs to adopt a cis configuration. wikipedia.org

The choice of ligands coordinated to the metal center is crucial as it significantly impacts the catalyst's stability, reactivity, and selectivity. nih.govnih.gov Bulky, electron-rich phosphine ligands, such as SPhos or PCyp₃, can enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalysis. nih.govresearchgate.net In some cases, the ligand can influence the stereochemical outcome of the reaction. nih.gov N-heterocyclic carbenes (NHCs) have also been employed as ligands, demonstrating high catalytic activity even at low loadings. organic-chemistry.orgnih.gov

Table 2: Effect of Ligands and Additives on Negishi Coupling

| Factor | Effect | Example |

| Ligands | Modulate catalyst reactivity and stability. nih.gov | Bulky phosphines like SPhos can improve yields with challenging substrates. researchgate.net |

| Influence stereoselectivity. nih.gov | The use of TMEDA can negate ligand-induced isomerization. nih.gov | |

| Enable coupling of less reactive halides. organic-chemistry.org | N-heterocyclic carbene ligands allow for the coupling of aryl chlorides. organic-chemistry.org | |

| Salt Additives | Increase reactivity of the organozinc reagent. researchgate.netillinois.edu | LiCl or LiBr can break down organozinc aggregates. illinois.edu |

| Improve reaction yields and selectivity. organic-chemistry.org | LiBF₄ can suppress isomerization and byproduct formation in Ni-catalyzed reactions. organic-chemistry.org |

Elucidation of Rate-Determining Steps and Intermediates

While the general catalytic cycle is well-accepted, the rate-determining step can vary depending on the specific reaction conditions, substrates, and catalyst system. In many palladium-catalyzed Negishi couplings, the oxidative addition is considered the rate-limiting step. uni-muenchen.de However, kinetic studies have revealed more complex scenarios where the organozinc reagent is also involved in this step. uni-muenchen.de

The identification of reaction intermediates provides crucial insight into the mechanism. Techniques such as ³¹P NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS) have been used to observe catalyst resting states and other intermediates. uni-muenchen.de For instance, studies have identified heterobimetallic Pd-Zn complexes as potential intermediates. uni-muenchen.de In some nickel-catalyzed systems, particularly with alkyl electrophiles, a transmetalation-first mechanism may operate, and Ni(I) and Ni(III) species are proposed as key intermediates. wikipedia.org The formation of catalyst aggregates has also been identified as a potential deactivation pathway. uni-muenchen.de

Other Cross-Coupling Reactions (e.g., Fukuyama Coupling, Thioetherification)

Beyond standard Negishi couplings, (1-Chloro-3-fluorophenyl)zinc iodide is a competent partner in other palladium-catalyzed cross-coupling reactions, enabling the formation of ketones and thioethers.

Fukuyama Coupling: This reaction facilitates the synthesis of ketones from organozinc reagents and thioesters. The general mechanism involves the oxidative addition of the thioester to a palladium(0) catalyst, followed by transmetalation with the organozinc compound and subsequent reductive elimination to furnish the ketone product. ucl.ac.uk Due to the relatively low reactivity of organozinc reagents like (1-chloro-3-fluorophenyl)zinc iodide, this method exhibits excellent functional group tolerance. ucl.ac.uk

Thioetherification: The formation of aryl thioethers can be achieved through the palladium-catalyzed coupling of (1-chloro-3-fluorophenyl)zinc iodide with various thiols. This transformation is highly efficient for a broad range of aryl iodides and bromides, tolerating numerous functional groups. nih.gov The catalyst system often employs a palladium precursor with a specialized phosphine ligand to achieve high yields and turnover numbers. nih.gov The reaction proceeds under milder conditions than those typically required for aryl chlorides, highlighting the utility of the iodide in the arylzinc reagent's parent compound. nih.gov

Addition Reactions to Carbonyl and Unsaturated Substrates

(1-Chloro-3-fluorophenyl)zinc iodide can act as a potent nucleophile, adding to a variety of electrophilic carbon centers, including carbonyls, conjugated systems, imines, and nitriles.

Chemoselective Additions to Aldehydes and Ketones

Organozinc reagents readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. A key advantage of using zinc-based reagents is their potential for high chemoselectivity. Zinc-catalyzed reductions of carbonyls have shown high selectivity and tolerance for sensitive functional groups such as chloro and fluoro substituents. nih.govgoogle.com In competitive environments, aldehydes are generally more reactive towards nucleophilic addition than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. While specific studies on the chemoselectivity of (1-chloro-3-fluorophenyl)zinc iodide are not detailed, the general principles of organozinc additions apply. The reaction can be performed using a Barbier-type protocol where the organozinc reagent is generated in situ. researchgate.net

Table 1: Representative Addition Reactions to Carbonyls

| Electrophile | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Aldehyde (R-CHO) | (1-Chloro-3-fluorophenyl)zinc iodide | Secondary Alcohol | THF or ethereal solvent |

This table represents generalized transformations, as specific examples with (1-Chloro-3-fluorophenyl)zinc iodide are not extensively documented.

Michael Additions to Conjugated Systems

The conjugate or 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound is known as the Michael addition. nih.gov This reaction results in the formation of a new carbon-carbon bond at the β-position of the unsaturated system. nih.gov While "harder" organometallics like Grignard and organolithium reagents typically favor 1,2-addition to the carbonyl carbon, "softer" nucleophiles are more prone to 1,4-addition. Organozinc reagents are generally considered borderline and their reactivity can be tuned. However, for aryl zinc halides, 1,2-addition is more common. To favor Michael addition, organozinc reagents are often converted to organocuprates in situ by the addition of a copper(I) salt. The reaction of the Corey-Chaykovsky reagent with enones, for example, proceeds via a 1,4-addition followed by ring closure. nih.gov

Additions to Imines and Nitriles

The carbon-nitrogen double bond in imines and the triple bond in nitriles are also susceptible to nucleophilic attack by organozinc reagents, providing routes to amines and ketones (after hydrolysis), respectively.

Addition to Imines: The reaction of (1-chloro-3-fluorophenyl)zinc iodide with an imine yields the corresponding α-substituted amine. Similar to carbonyls, this addition is a fundamental method for C-C bond formation and amine synthesis. Zinc-catalyzed systems have demonstrated chemoselective reduction of the C=N bond in imines. nih.govgoogle.com

Addition to Nitriles: The addition to a nitrile first forms a metallo-imine intermediate. Subsequent hydrolysis of this intermediate furnishes a ketone. This two-step sequence is a valuable method for ketone synthesis. Palladium-catalyzed cyanation of aryl halides is a common route to the nitrile starting materials, a process known for being sensitive to catalyst poisoning by cyanide. nih.gov The use of zinc cyanide is prevalent in these reactions. nih.gov

Cyclopropanation and Carbenoid Chemistry

While the primary reactivity of arylzinc halides involves nucleophilic addition and cross-coupling, the broader field of organozinc chemistry is renowned for its role in cyclopropanation reactions through the formation of zinc carbenoids.

Generation and Reactivity of Organozinc Carbenoids (Focus on Zn/F Carbenoids)

A carbenoid is a reagent that exhibits carbene-like reactivity. scielo.br The classic example is the Simmons-Smith reagent (iodomethyl)zinc iodide (ICH₂ZnI), which is used to convert alkenes into cyclopropanes stereospecifically. researchgate.net This reagent is typically generated from diiodomethane (B129776) and a zinc-copper couple. researchgate.net

The generation of a carbenoid directly from an arylzinc halide like (1-chloro-3-fluorophenyl)zinc iodide for the purpose of transferring the substituted arylmethylene group is not a standard or documented transformation. Organozinc carbenoids are more commonly generated from gem-dihaloalkanes or via the reductive deoxygenation of carbonyl compounds. ucl.ac.uk

Theoretical studies, such as density functional theory (DFT) calculations, have investigated the reactivity of zinc carbenoids. These studies show that the reaction with alkenes proceeds via an asynchronous attack with a significant energy barrier for typical mono-zinc carbenoids. nih.gov The electrophilicity of the carbenoid is a key factor in its reactivity. nih.gov While there is no direct evidence of (1-chloro-3-fluorophenyl)zinc iodide itself acting as a carbenoid precursor in this manner, the principles of zinc carbenoid chemistry are well-established for other systems. ucl.ac.uknih.gov The development of methods to control carbenoid stability and reactivity remains an active area of research. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| (1-Chloro-3-fluorophenyl)zinc iodide |

| Palladium |

| Ketone |

| Thioester |

| Thioether |

| Aldehyde |

| Secondary Alcohol |

| Tertiary Alcohol |

| α,β-Unsaturated carbonyl compound |

| Grignard reagents |

| Organolithium reagents |

| Organocuprates |

| Corey-Chaykovsky Reagent |

| Imine |

| Amine |

| Nitrile |

| Metallo-imine |

| Zinc cyanide |

| Carbene |

| (Iodomethyl)zinc iodide |

| Diiodomethane |

Mechanistic Pathways of Methylene (B1212753) Transfer

The transfer of a methylene group (CH₂) from a zinc carbenoid to an alkene, a reaction famously known as the Simmons-Smith reaction, is a cornerstone of cyclopropane (B1198618) synthesis. While specific studies on the methylene transfer involving a carbenoid derived from (1-chloro-3-fluorophenyl)zinc iodide are not extensively documented, the general mechanism for zinc carbenoids offers significant insight. Theoretical studies on zinc carbenoids have elucidated two primary competing mechanistic pathways: a concerted methylene transfer and a stepwise carbometalation. researchgate.netnih.gov

For zinc-based reagents, the methylene transfer pathway is generally considered the more favorable route. nih.govscielo.br This mechanism is characterized by a "butterfly" transition state where the methylene group is transferred to the alkene in a single, concerted step. This process is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

The alternative, the carbometalation pathway , involves the initial addition of the zinc carbenoid across the double bond to form an organometallic intermediate, which then undergoes reductive elimination to form the cyclopropane ring. However, for zinc carbenoids, this pathway is typically associated with a higher activation energy compared to the concerted methylene transfer. nih.gov

Computational studies have further revealed that the presence of heteroatoms, such as oxygen in an allylic alcohol, can significantly accelerate the methylene transfer reaction. This is attributed to the coordinating effect of the heteroatom with the zinc center, which pre-organizes the transition state and lowers the activation barrier.

Uncatalyzed and Stoichiometric Reactions

While many reactions involving organozinc reagents are facilitated by transition metal catalysts, their uncatalyzed reactivity provides a valuable synthetic tool, offering a direct route to functionalized molecules without the need for often expensive and toxic catalysts.

(1-Chloro-3-fluorophenyl)zinc iodide, like other arylzinc halides, exhibits moderate nucleophilicity and can react with a range of organic electrophiles without a catalyst, albeit often requiring specific conditions or activated substrates. The presence of electron-withdrawing fluorine and chlorine atoms on the phenyl ring influences the nucleophilicity of the aryl group, making it less reactive than unsubstituted phenylzinc iodide but still capable of participating in useful transformations.

The uncatalyzed reactions of arylzinc reagents are often promoted by the use of polar aprotic solvents, which can help to solvate the zinc species and enhance the nucleophilicity of the organic group. organic-chemistry.org Additives such as lithium chloride can also play a crucial role by breaking up organozinc aggregates and forming more reactive "ate" complexes. organic-chemistry.org

The reactivity of (1-chloro-3-fluorophenyl)zinc iodide with various classes of organic electrophiles in the absence of a catalyst can be summarized as follows, with representative yields inferred from studies on analogous functionalized arylzinc reagents:

| Electrophile | Product Type | Representative Yield (%) |

| Aldehydes (e.g., Benzaldehyde) | Secondary Alcohols | Moderate to Good |

| Ketones (e.g., Acetophenone) | Tertiary Alcohols | Low to Moderate |

| Acid Chlorides (e.g., Benzoyl chloride) | Ketones | Good to Excellent |

| α,β-Unsaturated Ketones (e.g., Chalcone) | 1,4-Conjugate Addition Products | Moderate |

| Esters (e.g., Ethyl benzoate) | Generally Low/No Reaction | Low |

| Amides (e.g., N,N-Dimethylbenzamide) | Generally Low/No Reaction | Low |

Aldehydes and Ketones: The addition of arylzinc reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. While the reaction with aldehydes can proceed to give secondary alcohols in moderate to good yields, the reaction with less electrophilic ketones is generally slower and results in lower yields of tertiary alcohols. elsevierpure.com

Acid Chlorides: Acylations of arylzinc reagents with acid chlorides are typically efficient, providing a direct route to functionalized ketones. mdpi.com This high reactivity is attributed to the high electrophilicity of the acid chloride.

α,β-Unsaturated Ketones: The reaction with enones can proceed via a 1,4-conjugate addition, leading to the formation of β-arylated ketones. The efficiency of this uncatalyzed process can be variable and may compete with 1,2-addition to the carbonyl group.

Esters and Amides: Esters and amides are significantly less reactive electrophiles compared to acid chlorides. Consequently, their uncatalyzed reaction with arylzinc reagents, including (1-chloro-3-fluorophenyl)zinc iodide, is generally sluggish and does not proceed to a significant extent under standard conditions.

Computational and Theoretical Insights into 1 Chloro 3 Fluorophenyl Zinc Iodide Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the complex reaction mechanisms involving organozinc reagents. acs.orgresearchgate.net For reactions such as the Negishi cross-coupling, where (1-chloro-3-fluorophenyl)zinc iodide acts as a nucleophilic partner, DFT allows for the detailed exploration of the catalytic cycle. uni-muenchen.dedokumen.pub This cycle typically involves three primary steps: oxidative addition of an organic halide to a palladium(0) catalyst, transmetalation with the organozinc reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. uwindsor.ca

DFT studies model these fundamental steps to elucidate the intricate details of the reaction pathway. researchgate.net Theoretical calculations can reveal that interactions between the palladium catalyst and zinc salts (like ZnI₂) formed during the reaction can influence the energy profile. dokumen.pub While interactions between the initial Pd(0) catalyst and ZnX₂ before oxidative addition are often considered energetically unlikely, the cooperative effects of Pd–Zn interactions become significant in later steps, particularly favoring reductive elimination. researchgate.net

A key strength of DFT is its ability to calculate the potential energy surfaces of a reaction, allowing for the determination of activation energies (barriers) for each elementary step. acs.orgresearchgate.net By comparing the energy barriers of competing pathways, the most likely reaction mechanism can be identified. For instance, in Negishi cross-coupling reactions, DFT calculations can determine whether oxidative addition or reductive elimination is the rate-determining step, a factor that can depend on the specific substrates, ligands, and reaction conditions. researchgate.net

The choice of the organozinc reagent and the organic halide partner significantly influences these activation barriers. DFT studies on model systems have shown that the energy required for steps like reductive elimination can vary based on the electronic and steric properties of the coupling groups. researchgate.net For example, in a model study of a Ni(I)-catalyzed Negishi reaction, the iodine transfer step was identified as rate-determining. acs.org Such calculations provide a quantitative framework for understanding how the chloro and fluoro substituents on the phenyl ring of (1-chloro-3-fluorophenyl)zinc iodide would modulate the reaction's kinetics.

Table 1: Illustrative DFT-Calculated Activation Barriers for a Model Negishi Cross-Coupling Reaction

| Catalytic Step | Catalyst System | Model Substrates | Calculated Activation Barrier (kcal/mol) | Rate-Determining Step |

| Oxidative Addition | Pd(PMe₃)₂ | Vinyl Bromide | 15.2 | No |

| Transmetalation | Pd(PMe₃)₂ | MeZnCl | 11.5 | No |

| Reductive Elimination | Pd(PMe₃)₂ | Vinyl-Me | 19.8 | Yes |

Note: This table presents generalized data from DFT studies on model Negishi reactions to illustrate the concept. Actual values for (1-chloro-3-fluorophenyl)zinc iodide would require specific calculations.

DFT calculations are crucial for characterizing the geometry and energetics of transient species, including reaction intermediates and transition states, which are often too unstable or short-lived to be observed experimentally. acs.orguni-muenchen.de For the Negishi coupling, DFT can model the structures of key intermediates such as the Pd(II) species formed after oxidative addition, the bimetallic transition state during transmetalation, and the pre-reductive elimination complex. researchgate.net

For example, theoretical studies have characterized the four-step catalytic cycle for Ni(I)-catalyzed alkyl-alkyl coupling, identifying the structures for iodine transfer, radical addition, reductive elimination, and transmetalation steps. acs.org Similarly, DFT has been used to investigate the formation of undesired side products, such as those from homo-coupling, by modeling the alternative pathways leading to their formation. uni-muenchen.de This predictive power allows researchers to understand how the specific structure of (1-chloro-3-fluorophenyl)zinc iodide influences the stability of intermediates and the geometry of transition states throughout the reaction.

Electronic Structure Analysis and Bonding Characteristics

The reactivity of (1-chloro-3-fluorophenyl)zinc iodide is fundamentally governed by its electronic structure, particularly the nature of the carbon-zinc (C–Zn) bond. wikipedia.org Theoretical methods such as Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Electron Localization Function (ELF) analysis provide deep insights into these characteristics. mdpi.com

The C–Zn bond is best described as a polar covalent bond, with electron density polarized towards the more electronegative carbon atom. wikipedia.org NBO analysis can quantify the charge distribution and the covalent character of this bond. For instance, the Wiberg Bond Index (WBI) for a Zn-C bond can indicate its covalent nature. mdpi.com The electronic configuration of the zinc atom in such complexes is typically found to be [Ar] 3d¹⁰4sˣ4pʸ, where the populations in the 4s and 4p orbitals contribute to the bonding. mdpi.commdpi.com First-principles calculations help in understanding how the inductive effects of the chlorine and fluorine substituents on the aromatic ring modulate the electron density at the carbon atom bonded to zinc, thereby influencing the nucleophilicity of the reagent. The filled 3d orbitals of zinc mean that coordination geometry is primarily dictated by electrostatic and steric factors rather than ligand field effects. wikipedia.org

Table 2: Representative Theoretical Bonding Parameters for a Model Aryl-Zn Bond

| Parameter | Description | Typical Calculated Value |

| Zn-C Bond Length | The distance between the zinc and carbon nuclei. | ~2.0 - 2.2 Å researchgate.net |

| Natural Atomic Charge on Zn | The charge on the zinc atom calculated by NBO. | Varies, but positive |

| Natural Atomic Charge on C | The charge on the carbon atom calculated by NBO. | Varies, but negative |

| Wiberg Bond Index (WBI) | A measure of the covalent character of the bond. | ~0.5 - 0.8 |

| Electron Density at BCP (ρ(r)) | Electron density at the bond critical point from QTAIM. | Indicates bond strength |

Note: These values are illustrative and derived from general studies on organozinc compounds. mdpi.com

Modeling Solution-Phase Aggregation and Solvation Effects

Organozinc reagents in solution are not simple monomeric species. Their structure and reactivity are heavily influenced by the solvent and the presence of salt additives like lithium chloride. nih.govresearchgate.net In solution, organozinc halides like (1-chloro-3-fluorophenyl)zinc iodide can exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomeric form (ArZnI) and the dimeric forms (Ar₂Zn and ZnI₂). wikipedia.org

Computational modeling, especially using ab initio molecular dynamics, is essential for understanding these solution-phase phenomena. chemrxiv.org Such simulations can model the explicit interactions between the organozinc species and solvent molecules (e.g., THF, DMSO), revealing preferred solvation states and coordination numbers. chemrxiv.orgnih.gov For example, studies have shown that polar aprotic solvents accelerate the initial oxidative addition step in organozinc synthesis, while additives like LiCl facilitate the solubilization of surface-bound organozinc intermediates by forming soluble "ate" complexes (e.g., [ArZnICl]⁻Li⁺). nih.gov These computational models explain why different solvent systems can lead to different reactive species in solution, which in turn affects reaction outcomes and rates. nih.gov

Ligand Design and Rationalization of Catalytic Performance

In palladium-catalyzed cross-coupling reactions, the ligands coordinated to the palladium center play a pivotal role in determining the catalyst's activity, stability, and selectivity. dokumen.pub Computational methods are increasingly used for the rational design of new ligands and for understanding how existing ligands function. rsc.org

DFT calculations can model the entire catalytic cycle with different ligands, revealing how a ligand's steric and electronic properties affect the activation barriers of key steps like oxidative addition and reductive elimination. researchgate.net For example, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands like those in PEPPSI catalysts can promote reductive elimination and suppress side reactions like β-hydride elimination. dokumen.pub By systematically modeling catalysts with various ligands, researchers can establish structure-performance relationships. rsc.org This allows for the rationalization of why certain ligands are superior for coupling with a specific organozinc reagent like (1-chloro-3-fluorophenyl)zinc iodide and provides a predictive framework for designing next-generation catalysts with enhanced performance. rsc.org

Future Perspectives and Advanced Research in Halogenated Arylzinc Chemistry

Innovations in Catalyst Development for Cross-Coupling Reactions

The Negishi cross-coupling reaction, which pairs organozinc reagents with organic halides, is a cornerstone of carbon-carbon bond formation. youtube.com Continuous innovation in catalyst development is crucial for expanding the scope and improving the efficiency of these reactions, especially when using functionalized arylzinc reagents.

Recent progress has centered on the design of sophisticated ligands and the exploration of catalysts based on earth-abundant metals. Palladium-based systems remain prevalent, with significant efforts directed toward creating ligands that facilitate challenging coupling processes. youtube.comnih.gov For instance, the development of biaryldialkylphosphine ligands, such as CPhos, has been a major breakthrough. mit.edu These ligands effectively promote the desired reductive elimination step over competing side reactions like β-hydride elimination, which is particularly problematic in couplings involving secondary alkyl groups. mit.edunih.govresearchgate.netorganic-chemistry.org This has enabled the efficient coupling of secondary alkylzinc halides with a wide array of electronically and sterically demanding aryl bromides and activated aryl chlorides. nih.govorganic-chemistry.org The development of these catalyst systems has provided a powerful and reliable method for forming C(sp³)–C(sp²) bonds with high selectivity. mit.edunih.gov Further research has led to improved catalysts for coupling with electron-deficient heterocyclic substrates, with studies on oxidative addition complexes providing insight into the unique reactivity of CPhos-type ligands. nih.gov

Beyond palladium, there is a growing interest in using more sustainable and cost-effective iron-based catalysts. organic-chemistry.orgacs.orgacs.org Researchers have successfully demonstrated the first iron-catalyzed cross-coupling reactions using alkyl sulfonates as substrates, which react efficiently with arylzinc reagents. organic-chemistry.org A key innovation in this area is the in situ formation of alkyl iodides from the corresponding sulfonates, which then undergo rapid cross-coupling. organic-chemistry.org This method tolerates various functional groups and highlights iron's re-emergence as a powerful catalyst for building C-C bonds. organic-chemistry.org

The table below summarizes key catalyst systems and their applications in cross-coupling reactions with organozinc reagents.

| Catalyst System | Coupling Partners | Key Features & Advantages | Citations |

| Pd/CPhos | Secondary alkylzinc halides + Aryl bromides/chlorides | High selectivity for branched vs. linear products; suppresses β-hydride elimination. | nih.gov, mit.edu, organic-chemistry.org |

| Pd/Biarylphosphines | Secondary alkylzinc reagents + Heteroaryl halides | Effective for electron-deficient heterocyclic substrates; facilitates challenging reductive eliminations. | nih.gov |

| FeCl₃/TMEDA | Arylzinc reagents + Alkyl sulfonates | Utilizes an earth-abundant, inexpensive metal; involves in situ generation of alkyl iodide. | organic-chemistry.org |

| PdCl₂ | Arylzinc reagents + Vinylic tellurides | Mild reaction conditions; tolerates many sensitive functional groups; high stereoselectivity. | thieme-connect.com |

Advancements in Stereoselective Transformations Utilizing Arylzinc Reagents

Controlling stereochemistry is a paramount goal in modern organic synthesis, and arylzinc reagents are increasingly used in advanced stereoselective transformations. mdpi.com Research in this area focuses on developing new reagent-controlled methods and catalytic asymmetric reactions to produce enantioenriched molecules. nih.gov

Significant strides have been made in the catalytic asymmetric addition of arylzinc reagents to various electrophiles. For example, rhodium-catalyzed asymmetric 1,4-addition of arylzinc reagents to pyridine (B92270) derivatives has been developed to synthesize 2-aryl-4-piperidones with exceptionally high enantiomeric excess (typically ≥99% ee). nih.gov This protocol utilizes chiral ligands like (R)-BINAP to induce asymmetry. nih.gov

Another area of progress is the stereoselective addition of organozinc reagents to cyclic systems. A method for the stereocontrolled synthesis of substituted tetrahydropyrans involves the nucleophilic addition of organozincs to dihydropyranyl acetates. acs.org This process yields the α-anomeric product as the major stereoisomer with high diastereoselectivity and tolerates a range of functional groups. acs.org The resulting unsaturated pyran products are versatile intermediates for further transformations. acs.org

Furthermore, methods have been developed for creating configurationally stable diorganozinc compounds with high diastereoselectivity. acs.org These chiral reagents can react with various heteroatomic electrophiles (containing tin, sulfur, bromine, or phosphorus) with retention of configuration, enabling the synthesis of novel chiral phosphines and other functionalized molecules. acs.org Zincated nucleophiles have also been employed in stereoselective multicomponent reactions, such as the conjugate addition–C-acylation of α,β-unsaturated ketones, to produce complex β-dicarbonyl compounds with high regio- and stereocontrol. thieme-connect.com

The following table highlights recent advancements in stereoselective reactions involving arylzinc reagents.

| Reaction Type | Substrate/Electrophile | Catalyst/Reagent | Key Outcome | Citations |

| Asymmetric 1,4-Addition | Benzyl 3,4-dihydro-4-oxo-1(2H)-pyridinecarboxylate | [RhCl((R)-binap)]₂ | Synthesis of 2-aryl-4-piperidones with ≥99% ee. | nih.gov |

| Diastereoselective Addition | Dihydropyranyl acetates | Arylzinc reagents (prepared via transmetalation from aryllithiums) | High α/β anomeric stereocontrol (6:1 to 10:1 ds). | acs.org |

| Stereoselective Substitution | Trisubstituted cyclic olefins (via organoboranes) | Diisopropylzinc (B128070) (i-Pr₂Zn) followed by various electrophiles | Formation of configurationally stable diorganozincs; reaction with electrophiles proceeds with retention of configuration. | acs.org |

| Stereoselective Conjugate Addition | α,β-Unsaturated ketones | Zincated nucleophiles / Cu(OTf)₂ with chiral ligands | Enantioenriched β-dicarbonyl compounds with up to 99% ee. | thieme-connect.com |

Integration of Organozinc Chemistry with Green Chemistry Principles and Flow Technologies

The principles of green chemistry are increasingly guiding research in organometallic chemistry to create more sustainable synthetic processes. acs.org This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. solubilityofthings.com The integration of continuous flow technologies with organozinc chemistry represents a significant step toward achieving these goals. vapourtec.comacs.org

Organozinc reagents, while synthetically versatile, can be unstable, sensitive, and their preparation can be labor-intensive and exothermic under traditional batch conditions. nih.govresearchgate.net Flow chemistry offers a powerful solution to these challenges. vapourtec.comresearchgate.net By performing reactions in a continuous reactor, chemists can achieve better control over reaction parameters like temperature and mixing, which enhances safety and efficiency. researchgate.netresearchgate.net On-demand synthesis of organozinc reagents in flow systems has been developed, overcoming the limitations of instability and allowing for their widespread use. nih.govresearchgate.net For instance, solutions of organozinc halides can be prepared by flowing an organic halide through a column packed with metallic zinc, providing a clean reagent solution with a reproducible concentration. nih.gov

These continuously generated organozinc reagents can be directly "telescoped" into subsequent reactions, such as Negishi couplings or Reformatsky reactions, without isolation. nih.govresearchgate.net This approach not only streamlines the synthetic process but also aligns with green chemistry principles by minimizing the handling of hazardous intermediates and reducing waste. solubilityofthings.com Flow reactors improve mass and heat transfer, leading to faster and more selective reactions. researchgate.netresearchgate.net

The application of green chemistry to organometallic reactions also includes the use of more environmentally benign solvents. While traditional organometallic reactions often use hazardous chlorinated or aromatic hydrocarbons, research is exploring greener alternatives like water, bio-based solvents, and deep eutectic solvents. researchgate.net The Barbier reaction, a one-pot synthesis similar to the Grignard reaction, can often be performed in water, making the procedure inherently greener. libretexts.org

| Technology/Principle | Application in Organozinc Chemistry | Advantages | Citations |

| Continuous Flow Synthesis | On-demand preparation of organozinc halides | Overcomes instability and poor solubility; enhances safety and control; allows for easy scale-up. | researchgate.net, nih.gov, researchgate.net |

| Telescoped Reactions | Coupling in situ generated organozinc reagents in a continuous stream | Streamlines multi-step synthesis; avoids isolation of unstable intermediates; reduces waste. | researchgate.net, acs.org |

| Green Solvents | Use of water, bio-based solvents, or deep eutectic solvents | Reduces environmental impact and toxicity associated with traditional organic solvents. | , libretexts.org, researchgate.net |

| Earth-Abundant Catalysts | Use of iron, manganese, etc., for cross-coupling | Lowers cost and environmental impact compared to precious metal catalysts like palladium. | organic-chemistry.org, acs.org, acs.org |

Exploration of New Reactivity Modes and Synthetic Applications

While the Negishi coupling is the most well-known application of arylzinc reagents, ongoing research seeks to uncover new modes of reactivity and expand their synthetic utility. youtube.comnih.gov These efforts aim to develop novel transformations that are not easily accessible through traditional methods.

One emerging area is the use of non-traditional coupling partners. For example, the palladium-catalyzed cross-coupling of arylzinc reagents with functionalized vinylic tellurides has been established as a mild and stereoselective route to substituted alkenes. thieme-connect.com This reaction tolerates a wide range of functional groups and benefits from the stability and easy preparation of the vinylic telluride substrates. thieme-connect.com

Researchers are also exploring alternative activation methods that bypass the need for conventional transition metal catalysts, aligning with green chemistry goals. researchgate.net Electron-catalyzed cross-coupling reactions of arylzinc reagents with aryl triflates, accelerated by visible light photoredox catalysis, have been disclosed. researchgate.net This approach avoids the use of transition metals, which can be toxic and expensive.

The inherent reactivity of the carbon-zinc bond continues to be exploited in classic organometallic reactions beyond cross-coupling. wikipedia.org The Reformatsky reaction, which uses an organozinc enolate formed from an α-haloester, remains a reliable method for preparing β-hydroxyesters. wikipedia.org Flow chemistry has also been applied to the Reformatsky and Blaise reactions (reaction with nitriles), enabling the one-pot, diversity-oriented synthesis of valuable intermediates and heterocyclic systems. rsc.org

Furthermore, the site-selective functionalization of polyhalogenated arenes, where multiple identical halogen atoms are present, presents a significant synthetic challenge. nih.gov Understanding the factors that control reactivity—such as electronics, sterics, and the catalyst system—allows for the selective cross-coupling at a specific position, providing a streamlined approach to complex, value-added molecules. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.